molecular formula C6H3Cl2N3 B022571 5,7-Dichloroimidazo[1,2-a]pyrimidine CAS No. 57473-32-2

5,7-Dichloroimidazo[1,2-a]pyrimidine

Cat. No. B022571
CAS RN: 57473-32-2
M. Wt: 188.01 g/mol
InChI Key: WMHORUUVAKBDSV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5,7-dichloroimidazo[1,2-a]pyrimidine derivatives involves several key strategies, including the use of 2,4-dichloropyrimidine as a starting material. A concise synthetic route has been described, starting from 2,4-dichloropyrimidine and proceeding through sequential substitution reactions followed by cyclocondensation, leading to the desired pyrimidinyl imidazoles in good overall yields (Deng & Mani, 2006).

Molecular Structure Analysis

The molecular and supramolecular structures of imidazo[1,2-a]pyrimidine derivatives have been extensively studied, revealing intricate hydrogen bonding patterns that contribute to their stability and reactivity. For example, the structure of 5,7-dimethoxyimidazo[1,2-c]pyrimidine has been determined to be stabilized by weak C-H·N and C-H·O hydrogen bonds, forming a ribbon-like supramolecular assembly (Bueno et al., 2003).

Chemical Reactions and Properties

5,7-Dichloroimidazo[1,2-a]pyrimidine undergoes various chemical reactions, reflecting its versatile reactivity profile. One notable reaction is its use as a precursor for synthesizing 5,7-disubstituted imidazo[1,2-a]pyrimidines, showcasing its utility in generating structurally diverse compounds with potential biological activity (Revanker et al., 1975).

Scientific Research Applications

  • Drug Discovery : Thiazolo[4,5-d]pyrimidines, a related scaffold to 5,7-Dichloroimidazo[1,2-a]pyrimidine, are noted for their potential applications in immune-modulation, anti-Parkinson's, antiviral, anticancer, and antibacterial/antifungal treatments (Kuppast & Fahmy, 2016).

  • Anticancer Potential : Pyrazolo[1,5-a]pyrimidine scaffolds, closely related to 5,7-Dichloroimidazo[1,2-a]pyrimidine, have shown potential in developing anticancer agents and CNS drugs (Cherukupalli et al., 2017).

  • Antimicrobial Activity : Certain imidazo[1,2-a]pyrimidines, including derivatives of 5,7-Dichloroimidazo[1,2-a]pyrimidine, have demonstrated significant antimicrobial activity against a range of microorganisms, making them promising candidates for antimicrobial drug discovery (Revanker et al., 1975; Revanker, Matthews, & Robins, 1976).

  • G-quadruplex DNA Binding : Bis-guanylhydrazone diimidazo[1,2-a:1,2-c]pyrimidine, a compound related to 5,7-Dichloroimidazo[1,2-a]pyrimidine, effectively stabilizes quadruplex DNAs, offering a novel G-quadruplex binding motif, which has implications in genetic research and potential therapeutic applications (Sparapani et al., 2010).

  • Enzyme Inhibition : Some derivatives of imidazo[1,2-a]pyrimidine have shown anti-inflammatory and analgesic activities without inhibiting cyclooxygenase, making them potential candidates for anti-inflammatory and analgesic drugs (Abignente et al., 1994).

properties

IUPAC Name

5,7-dichloroimidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-3-5(8)11-2-1-9-6(11)10-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHORUUVAKBDSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=NC2=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630833
Record name 5,7-Dichloroimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dichloroimidazo[1,2-a]pyrimidine

CAS RN

57473-32-2
Record name 5,7-Dichloroimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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